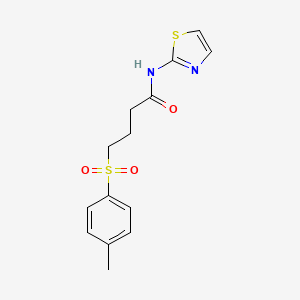

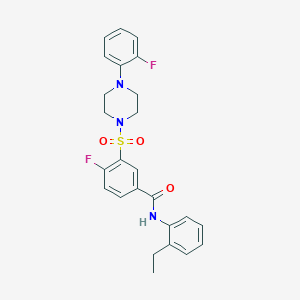

N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

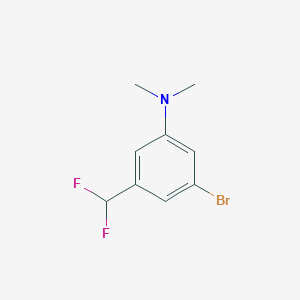

“N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide” is a complex organic compound. It is related to a class of compounds known as fentanyl analogues . Fentanyl analogues are a group of synthetic opioids, many of which have been developed for legitimate medical use, but some have been sold as designer drugs .

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the search results, a general process for similar compounds involves multiple steps . Starting from a base compound (like 4-chlorobenzoic acid), a series of reactions including esterification, hydrazination, salt formation, and cyclization are performed . This results in an intermediate compound, which is then converted into a sulfonyl chloride . A nucleophilic attack by amines on this intermediate gives the final product .科学的研究の応用

Molecular Interaction and CB1 Cannabinoid Receptor

Molecular Interaction with CB1 Receptor : The compound N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide, and its analogs, have been studied for their potent and selective antagonistic effects on the CB1 cannabinoid receptor. Research utilizing the AM1 molecular orbital method revealed distinct conformations of this compound, contributing to its binding interaction with the receptor. The compound's unique structural features allow it to serve as a significant antagonist, offering insights into the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

Structure-Activity Relationships (SAR) : Studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have identified key structural requirements for potent and selective antagonistic activity on the brain cannabinoid CB1 receptor. These include specific substituents on the pyrazole ring that are crucial for the compound's efficacy as a CB1 receptor antagonist, highlighting the compound's potential therapeutic applications in modulating cannabinoid receptor activity (Lan et al., 1999).

Synthesis and Radioligand Development

Radioligand Development : The synthesis of the compound and its analogs, including methods for tritiation and iodination, supports its use in radioligand binding studies. These synthetic approaches provide valuable tools for exploring cannabinoid receptor pharmacology and the development of novel imaging agents for cannabinoid receptors, enhancing our understanding of cannabinoid receptor distribution and function in the brain (Seltzman et al., 2002).

Novel Derivatives and Biological Activity

Synthesis of Novel Derivatives : Research on the synthesis of novel pyrazole carboxamide derivatives, including those with the piperazine moiety, contributes to the diverse chemical exploration of cannabinoid receptor ligands. These studies not only expand the chemical space of cannabinoid receptor antagonists but also provide insights into their potential biological activities and applications in studying cannabinoid receptor-mediated processes (Hong-Shui Lv et al., 2013).

Safety and Hazards

Fentanyl analogues, including this compound, are typically potent opioids and can be hazardous if not handled properly . They can cause respiratory depression, which can be fatal. In the United States, the Drug Enforcement Administration has placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs, making it illegal to manufacture, distribute, or possess fentanyl analogs .

特性

IUPAC Name |

N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c21-14-5-3-13(4-6-14)18-16(12-22-24-18)20(27)25-9-7-15(8-10-25)23-19(26)17-2-1-11-28-17/h1-6,11-12,15H,7-10H2,(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFFEHMEPJLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)

methanone](/img/structure/B2453345.png)

![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)